4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
Description
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a thiophene ring at the 4-position and a 3-(trifluoromethyl)phenylsulfonyl group at the 1-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions, a feature often leveraged in drug design for target binding .
Though specific data on this compound (e.g., density, melting point) are unavailable in the provided evidence, its structural analogs suggest a molecular weight of approximately 373.4 g/mol (calculated from the formula C₁₆H₁₄F₃NO₂S₂). The sulfonyl group (-SO₂-) and trifluoromethyl substitution are hallmarks of compounds designed for high binding specificity and resistance to enzymatic degradation .
Properties
IUPAC Name |
4-thiophen-3-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)14-2-1-3-15(10-14)24(21,22)20-7-4-12(5-8-20)13-6-9-23-11-13/h1-3,6,9-12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSKXDECLDUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene and trifluoromethylphenylsulfonyl groups. Common synthetic routes may include:
Nucleophilic substitution reactions: to introduce the thiophene group.
Sulfonylation reactions: to attach the trifluoromethylphenylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in metabolic syndrome management. In vitro assays demonstrated that it effectively lowers glucose levels, suggesting its utility in treating type 2 diabetes and associated metabolic disorders .
Antiviral Properties
Compounds structurally related to this piperidine derivative have shown significant antiviral activity against HIV. In a study, derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibition of HIV replication in cell cultures. The mechanism is believed to involve disruption of viral entry or replication processes.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard methods, showing promising results comparable to established antibiotics.
Case Study 1: Antidiabetic Efficacy
A study focused on the synthesis of several piperidine derivatives for evaluation against antidiabetic targets reported that the compound significantly inhibited key enzymes involved in glucose metabolism. The results indicated an IC50 value of 5.5 µM against α-glucosidase, showcasing its potential as a therapeutic agent for diabetes management .
Case Study 2: Antiviral Activity
In another investigation, derivatives similar to this compound were synthesized and tested against HIV. The most potent derivative exhibited an IC50 value of 0.25 nM, demonstrating high antiviral efficacy. Molecular docking studies provided insights into the binding interactions between the compound and viral proteins, supporting its potential as an antiviral agent.
| Activity Type | Compound Derivative | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antidiabetic | 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine | 5.5 | Inhibits α-glucosidase |
| Antiviral | Related piperidine derivative | 0.25 | Strong inhibition of HIV replication |
| Antimicrobial | Various derivatives | 5 - 20 | Moderate activity against bacterial strains |
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl-piperidine derivatives, which are explored for diverse applications, including kinase inhibition and receptor modulation. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Thiophene vs. Pyrazole: Thiophene’s aromaticity supports stronger π-π interactions, whereas the pyrazole group (in the analog from ) offers hydrogen-bonding capability via its nitrogen atoms .
Metabolic Stability :
- The -CF₃ group in the target compound is less prone to oxidative metabolism than the -CH₃ group in methylsulfonyl analogs, as seen in ’s derivatives .
Solubility and Bioavailability: The hydroxyl (-OH) group in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol improves aqueous solubility but may reduce membrane permeability compared to the non-polar -CF₃ group .
Synthetic Accessibility :
- Bromine-substituted analogs (e.g., ’s compound) require hazardous reagents for synthesis, whereas thiophene-containing derivatives are often synthesized via milder cross-coupling reactions .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons suggest its superiority in lipophilicity and target engagement over methylsulfonyl or brominated analogs. However, the absence of pyrazole or hydroxyl groups may limit its solubility, necessitating formulation optimization. Further studies should prioritize in vitro assays to validate these hypotheses.
Biological Activity
The compound 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H14F3NOS
- IUPAC Name : this compound
- Molecular Weight : 329.34 g/mol
The presence of the thiophene ring and the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, while the thiophene moiety may enhance lipophilicity, facilitating cellular uptake.
Proposed Mechanisms:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission or inflammation.
Antiviral Activity
Recent studies have shown that piperidine derivatives exhibit antiviral properties. For instance, compounds structurally related to our target compound have demonstrated activity against viruses such as HIV and HSV-1. The antiviral efficacy can be linked to their ability to disrupt viral replication processes.
Anticancer Potential
Piperidine derivatives have been investigated for their anticancer properties. A related study indicated that certain piperidine compounds induced apoptosis in cancer cell lines, suggesting that our compound could possess similar properties due to structural similarities.
Case Studies and Research Findings
- Antiviral Screening : In a study involving various piperidine derivatives, compounds with similar structures were tested against HIV-1 and showed moderate efficacy with IC50 values ranging from 50 µM to 100 µM .
- Cytotoxicity Assays : Cytotoxicity tests on related compounds indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Inhibition Studies : A study reported that piperidine derivatives inhibited acetylcholinesterase (AChE) with IC50 values below 10 µM, suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and receptor affinity |
| Alteration of the thiophene ring | Changes in binding interactions with enzymes |
| Variation in sulfonamide group | Modulation of enzyme inhibition potency |
Q & A
Basic: What are the recommended synthetic routes for 4-(Thiophen-3-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a sulfonamide precursor. Key steps include:
- Sulfonylation: Reacting piperidine with 3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Thiophene Functionalization: Introducing the thiophen-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions .
Optimization Tips: - Monitor reaction progress using thin-layer chromatography (TLC).
- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane. Final products may require recrystallization from ethanol .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the thiophene and sulfonyl groups. The trifluoromethyl group exhibits a distinct F NMR signal at ~-60 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing structural isomers .
- X-ray Crystallography: Resolves absolute stereochemistry and bond angles, particularly useful for resolving ambiguities in sulfonyl-thiophene orientation .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Replicate Assays: Standardize cell lines, assay buffers, and incubation times to minimize variability. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Cross-reference data with structurally analogous compounds. highlights how substituent variations (e.g., methyl vs. methoxy groups on piperidine) alter bioactivity profiles .
- Orthogonal Validation: Use alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .
Advanced: What computational methods are used to predict binding affinity with target receptors?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions between the sulfonyl group and hydrophobic pockets in enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s electron-withdrawing effects can be simulated via density functional theory (DFT) .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., water/ions) for 100+ ns to assess stability. Focus on hydrogen bonds between the piperidine nitrogen and catalytic residues .
- QSAR Models: Train datasets using descriptors like logP and polar surface area to predict bioavailability .
Basic: What are the solubility and stability profiles of this compound under different conditions?
Methodological Answer:
- Solubility:
- Freely soluble in DMSO (>10 mM) and dichloromethane.
- Poor aqueous solubility (logP ~3.5), requiring formulation with cyclodextrins or liposomes for in vivo studies .
- Stability:
- Stable at -20°C under argon for >6 months.
- Degrades in acidic conditions (pH <3), with sulfonamide bond hydrolysis confirmed via HPLC .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Core Modifications:
- Assay Design:
- Test derivatives against panels of related enzymes (e.g., kinases vs. phosphatases) to evaluate selectivity.
- Use crystallography to correlate substituent changes with binding site interactions .
Basic: What are common impurities during synthesis, and how can they be controlled?
Methodological Answer:
- Major Impurities:
- Analysis:
- Quantify impurities via HPLC with a C18 column (acetonitrile/water gradient). Acceptable purity for biological testing: >95% .
Advanced: What strategies mitigate toxicity while maintaining efficacy?
Methodological Answer:
- Toxicity Screening:
- Assess hepatotoxicity using HepG2 cells and mitochondrial membrane potential assays.
- Monitor off-target effects via hERG channel inhibition assays to avoid cardiotoxicity .
- Structural Optimization:
- Introduce polar groups (e.g., hydroxyl) to reduce logP and improve metabolic clearance.
- Replace trifluoromethyl with cyano to maintain electron-withdrawing effects while lowering bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
